9-[2-(heptyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
9-[2-(HEPTYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,4,5,7,9,10-HEXAHYDROACRIDINE-1,8-DIONE is a complex organic compound with a unique structure that includes a heptyloxyphenyl group and a hexahydroacridine core
Preparation Methods
The synthesis of 9-[2-(HEPTYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,4,5,7,9,10-HEXAHYDROACRIDINE-1,8-DIONE typically involves multiple steps. One common synthetic route includes the reaction of heptyloxybenzaldehyde with dimedone in the presence of a catalyst under reflux conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this process using continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-[2-(HEPTYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,4,5,7,9,10-HEXAHYDROACRIDINE-1,8-DIONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with desirable properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 9-[2-(HEPTYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,4,5,7,9,10-HEXAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 9-[2-(HEPTYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,4,5,7,9,10-HEXAHYDROACRIDINE-1,8-DIONE include:
- 9-[4-(Heptyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 4-(Heptyloxy)phenyl isocyanate
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 9-[2-(HEPTYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,4,5,7,9,10-HEXAHYDROACRIDINE-1,8-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H41NO3 |
---|---|
Molecular Weight |
463.7 g/mol |
IUPAC Name |
9-(2-heptoxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C30H41NO3/c1-6-7-8-9-12-15-34-25-14-11-10-13-20(25)26-27-21(16-29(2,3)18-23(27)32)31-22-17-30(4,5)19-24(33)28(22)26/h10-11,13-14,26,31H,6-9,12,15-19H2,1-5H3 |
InChI Key |
INHWERMSBAFWAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C |
Origin of Product |
United States |
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